molecular formula C9H7BrN2O3 B1433652 Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 1630763-53-9

Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B1433652
CAS No.: 1630763-53-9
M. Wt: 271.07 g/mol
InChI Key: JSBFNCAMSYZJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a bromine atom, a cyano group, and a methyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine with bromine in the presence of a suitable solvent can yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, continuous monitoring of reaction parameters, and efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for reduction.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and carboxylic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: This compound shares a similar core structure but differs in the position of the cyano group.

    Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Another related compound with a pyrazine ring instead of a pyridine ring.

Uniqueness

Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom, cyano group, and methyl group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

methyl 3-bromo-5-cyano-2-methyl-6-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-4-7(10)6(9(14)15-2)5(3-11)8(13)12-4/h1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBFNCAMSYZJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=O)N1)C#N)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Reactant of Route 5
Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Reactant of Route 6
Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.